Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe final step involves esterification with prop-2-en-1-yl alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and the use of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazolopyrimidine ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs .
Scientific Research Applications
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death .
Comparison with Similar Compounds
Similar Compounds
2-Benzylsulfanyl-1-prop-2-enylpyrimidin-4-one: Similar in structure but lacks the triazolopyrimidine core.
4,4’-Sulfonylbis(2-allylphenol): Contains similar sulfanyl and phenyl groups but differs in overall structure.
1,1-bis(4-fluorophenyl)prop-2-en-1-ol: Shares the prop-2-en-1-yl group but has different substituents.
Uniqueness
Prop-2-en-1-yl 2-(benzylsulfanyl)-7-(4-ethylphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its combination of a triazolopyrimidine core with benzylsulfanyl and ethylphenyl groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
Molecular Formula |
C25H26N4O2S |
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Molecular Weight |
446.6 g/mol |
IUPAC Name |
prop-2-enyl 2-benzylsulfanyl-7-(4-ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C25H26N4O2S/c1-4-15-31-23(30)21-17(3)26-24-27-25(32-16-19-9-7-6-8-10-19)28-29(24)22(21)20-13-11-18(5-2)12-14-20/h4,6-14,22H,1,5,15-16H2,2-3H3,(H,26,27,28) |
InChI Key |
IFMSQQHWHAJATI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(NC3=NC(=NN23)SCC4=CC=CC=C4)C)C(=O)OCC=C |
Origin of Product |
United States |
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